4-Acetoxyisophthalic Acid CAS number 5985-26-2
4-Acetoxyisophthalic Acid CAS number 5985-26-2
An In-depth Technical Guide to 4-Acetoxyisophthalic Acid (CAS 5985-26-2): A Key Synthetic Intermediate
Abstract
4-Acetoxyisophthalic acid, with CAS number 5985-26-2, is a specialized aromatic dicarboxylic acid that serves as a pivotal intermediate in advanced chemical synthesis. While not as widely known as its parent compounds, isophthalic acid and salicylic acid, its unique structure—featuring an acetoxy protecting group on a functionalized isophthalic acid backbone—makes it a valuable tool for researchers in polymer chemistry and drug development. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, and primary applications. We will explore its role as a protected monomer for creating functional polyesters and as a stable precursor to the biologically active molecule, 4-hydroxyisophthalic acid. The narrative emphasizes the causal reasoning behind synthetic choices and application methodologies, offering field-proven insights for scientists and development professionals.
Core Concepts: Structure and Strategic Importance
The Isophthalic Acid Backbone
Isophthalic acid is an aromatic dicarboxylic acid where the two carboxyl groups are arranged in a meta- (1,3) orientation on the benzene ring. This geometry is fundamentally important; unlike the linear para-isomer terephthalic acid that forms highly crystalline polymers like PET, the kinked structure of isophthalic acid disrupts polymer chain packing.[1][2] This disruption reduces crystallinity, which can improve clarity and processing characteristics in copolyesters and resins.[1] 4-Acetoxyisophthalic acid inherits this foundational meta-dicarboxylic acid structure.
The Acetoxy Group: A Strategic Protecting Group
The defining feature of 4-acetoxyisophthalic acid is the acetoxy (-OAc) group at the 4-position. This group serves as a protecting group for the more reactive hydroxyl (-OH) group found in its precursor, 4-hydroxyisophthalic acid (4-HIPA). The acetylation of the phenolic hydroxyl group is a critical synthetic strategy for two primary reasons:
-
Preventing Unwanted Side Reactions: The free hydroxyl group is nucleophilic and acidic, and can interfere with reactions involving the carboxylic acid groups, such as polymerization (esterification) or other coupling reactions. The acetoxy group is significantly less reactive, ensuring that chemical transformations occur selectively at the desired carboxyl sites.
-
Modulating Solubility and Stability: Acetylation increases the molecule's lipophilicity, which can alter its solubility in organic solvents, often simplifying purification and handling during synthesis.
The relationship between the "acetoxy" form and the "hydroxy" form is central to understanding the utility of this compound.
Caption: Reversible protection scheme between 4-HIPA and 4-Acetoxyisophthalic Acid.
Physicochemical Properties and Characterization
Accurate characterization of 4-acetoxyisophthalic acid is essential for its use as a synthetic intermediate and as an analytical reference standard.[3] Key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 5985-26-2 | [3][4][5] |
| Molecular Formula | C₁₀H₈O₆ | [3][4][6] |
| Molecular Weight | 224.17 g/mol | [3][4][6] |
| IUPAC Name | 4-acetyloxybenzene-1,3-dicarboxylic acid | [6] |
| Appearance | Solid | [4] |
| Melting Point | >170°C (with decomposition) | [4] |
| Storage | Store at +5°C in a dry environment | [6] |
Analytical Characterization: As a reference standard, 4-acetoxyisophthalic acid is fully characterized using a suite of analytical techniques.[3]
-
¹H-NMR and ¹³C-NMR: To confirm the chemical structure, including the presence of the acetyl group and the substitution pattern on the aromatic ring.
-
Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.[6]
-
FTIR Spectroscopy: To identify characteristic functional groups, such as the ester carbonyl (C=O) of the acetoxy group and the carboxylic acid C=O and O-H stretches.[6]
-
High-Performance Liquid Chromatography (HPLC): To determine purity, which is guaranteed to be above 90% for use as an analytical standard.[6]
Synthesis and Manufacturing Workflow
The synthesis of 4-acetoxyisophthalic acid is a two-stage process that begins with the formation of its precursor, 4-hydroxyisophthalic acid (4-HIPA).
Caption: General two-stage synthetic workflow for 4-Acetoxyisophthalic Acid.
Experimental Protocol: Synthesis of 4-Hydroxyisophthalic Acid (4-HIPA)
This protocol is based on the established method of carboxylating a potassium salt of a hydroxybenzoic acid under CO₂ pressure.[7] This carboxylation is a variation of the Kolbe-Schmitt reaction.[8]
Objective: To synthesize the precursor 4-HIPA by introducing a second carboxyl group onto a hydroxybenzoic acid starting material.
Materials:
-
Dipotassium salt of p-hydroxybenzoic acid
-
Carbon Dioxide (high pressure)
-
Hydrochloric Acid (concentrated)
-
Water (deionized)
-
High-pressure autoclave reactor
Methodology:
-
Reactant Charging: The dry dipotassium salt of p-hydroxybenzoic acid is loaded into a high-pressure autoclave. The use of the dipotassium salt is preferred as it enhances reactivity.[7]
-
Pressurization and Heating: The vessel is sealed and pressurized with carbon dioxide to superatmospheric pressure (e.g., 50 atmospheres). The reactor is then heated to a temperature range of 300-500°C.[7] The elevated temperature and pressure are necessary to drive the electrophilic substitution of CO₂ onto the electron-rich phenoxide ring.
-
Reaction: The mixture is held at the target temperature and pressure for several hours to allow the carboxylation reaction to proceed to completion.
-
Work-up and Isolation: After cooling and depressurization, the solid reaction mass is dissolved in water.
-
Acidification: The aqueous solution is carefully acidified with concentrated hydrochloric acid. This protonates the carboxylate salts, causing the free 4-hydroxyisophthalic acid to precipitate out of the solution due to its lower water solubility.[7][8]
-
Purification: The crude precipitate is collected by filtration, washed with cold water to remove inorganic salts, and then purified by recrystallization from a suitable solvent (e.g., dilute alcohol) to yield pure 4-HIPA.[8]
Experimental Protocol: Acetylation to 4-Acetoxyisophthalic Acid
Objective: To protect the phenolic hydroxyl group of 4-HIPA via esterification.
Materials:
-
4-Hydroxyisophthalic acid (4-HIPA)
-
Acetic Anhydride (serves as both reagent and solvent)
-
Sulfuric Acid (catalytic amount)
-
Ice-water bath
-
Water (deionized)
Methodology:
-
Reaction Setup: 4-HIPA is suspended in an excess of acetic anhydride in a round-bottom flask. A magnetic stirrer is added.
-
Catalysis: A few drops of concentrated sulfuric acid are cautiously added to the suspension. The acid catalyzes the acetylation of the phenolic hydroxyl group.
-
Heating: The mixture is gently heated (e.g., to 50-60°C) and stirred until the solid 4-HIPA dissolves and the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: The reaction mixture is cooled to room temperature and then poured slowly into a beaker of ice-water with vigorous stirring. This step serves two purposes: it hydrolyzes the excess acetic anhydride to water-soluble acetic acid and precipitates the water-insoluble product.
-
Isolation: The white precipitate of 4-acetoxyisophthalic acid is collected by vacuum filtration.
-
Washing and Drying: The solid is washed thoroughly with cold deionized water to remove residual acetic acid and sulfuric acid. The product is then dried under vacuum to yield the final, purified 4-acetoxyisophthalic acid.
Applications in Research and Drug Development
The utility of 4-acetoxyisophthalic acid stems from its identity as a protected, functional building block.
Protected Monomer in Advanced Polymer Synthesis
In polymer science, 4-acetoxyisophthalic acid can be used as a specialty comonomer in the synthesis of polyesters and polyamides.
-
Mechanism of Incorporation: During polycondensation reactions (e.g., with a diol to form a polyester), the acetoxy group remains intact while the two carboxylic acid groups react. This allows for the precise incorporation of the functional benzene ring into the polymer backbone.
-
Post-Polymerization Modification: Once the polymer is formed, the acetoxy groups can be hydrolyzed under basic or acidic conditions to reveal the free hydroxyl groups. This creates a functionalized polymer with pendant -OH groups, which can be used for further modifications, such as grafting other molecules, altering surface properties (e.g., increasing hydrophilicity), or creating cross-linking sites.[2]
Caption: Workflow for creating functional polymers using 4-Acetoxyisophthalic Acid.
Precursor to Biologically Active 4-Hydroxyisophthalic Acid
The deprotected form, 4-HIPA, has demonstrated several promising biological activities.[9] It has been investigated for its analgesic, antipyretic, antioxidant, and neuroprotective properties.[8][10][11] 4-HIPA has been shown to activate antioxidant enzymes and protect against mitochondrial damage in neuronal cells.[10][11]
In drug development, 4-acetoxyisophthalic acid can serve as a stable, storable precursor that is converted to the active 4-HIPA in a final synthetic step. This is a common strategy in medicinal chemistry, where protecting groups are used to mask reactive functionalities during the construction of a complex molecule.
Analytical Reference Standard
In pharmaceutical quality control, it is crucial to identify and quantify impurities in active pharmaceutical ingredients (APIs). 4-Acetoxyisophthalic acid is a known derivative and potential impurity related to APIs like Phthalic Acid.[3] As such, a fully characterized, high-purity sample of 4-acetoxyisophthalic acid is used as a reference standard for:
-
Analytical Method Development: Developing HPLC or GC methods to separate the API from related impurities.
-
Method Validation (AMV): Confirming that the analytical method is accurate, precise, and specific for the impurity.
-
Quality Control (QC): Routine testing of API batches to ensure they meet purity specifications.[3]
Safety, Handling, and Storage
While a specific safety data sheet for 4-acetoxyisophthalic acid is not widely available, the safety profile can be inferred from its close structural analog, 4-hydroxyisophthalic acid. Standard laboratory precautions for handling aromatic carboxylic acids should be followed.
| Hazard Class | Statement | GHS Code(s) | Source(s) |
| Skin Irritation | Causes skin irritation | H315 | [12][13] |
| Eye Irritation | Causes serious eye irritation | H319 | [12][13] |
| Respiratory Irritation | May cause respiratory irritation | H335 | [12][13] |
Handling:
-
Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[14]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[15]
-
Avoid generating dust.[14]
Storage:
-
Store in a cool, dry, well-ventilated place in a tightly sealed container.[6][14]
-
Keep away from strong oxidizing agents, acids, and bases.[15]
Conclusion and Future Outlook
4-Acetoxyisophthalic acid (CAS 5985-26-2) is more than a simple derivative; it is a strategically designed synthetic intermediate. Its value lies in the temporary masking of a reactive hydroxyl group, enabling chemists to perform selective transformations at the carboxylic acid sites. This capability makes it a key building block for creating functional polymers with tailored properties and a stable precursor in the multi-step synthesis of pharmacologically active compounds. As research into advanced materials and complex therapeutics continues, the demand for such precisely functionalized and protected building blocks is set to grow, positioning 4-acetoxyisophthalic acid as a valuable tool in the modern chemist's arsenal.
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